molecular formula C13H21NO B15272495 (2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine

(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine

Katalognummer: B15272495
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: NFXFRXBIGDNXHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a methoxyethyl group and a trimethylphenylmethyl group attached to an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine typically involves the reaction of (2,4,6-trimethylphenyl)methyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines with different degrees of hydrogenation.

    Substitution: The methoxyethyl or trimethylphenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and trimethylphenylmethyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to desired biological or chemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Methoxyethyl)[(2,4,6-dimethylphenyl)methyl]amine
  • (2-Methoxyethyl)[(2,4,6-trimethylphenyl)ethyl]amine
  • (2-Methoxyethyl)[(2,4,6-trimethylphenyl)propyl]amine

Uniqueness

(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

2-methoxy-N-[(2,4,6-trimethylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H21NO/c1-10-7-11(2)13(12(3)8-10)9-14-5-6-15-4/h7-8,14H,5-6,9H2,1-4H3

InChI-Schlüssel

NFXFRXBIGDNXHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)CNCCOC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.